molecular formula C17H20F3N3O4 B2995132 2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoacetamide CAS No. 1351622-00-8

2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoacetamide

Cat. No. B2995132
CAS RN: 1351622-00-8
M. Wt: 387.359
InChI Key: DZFRYBBADGJDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C17H20F3N3O4 and its molecular weight is 387.359. The purity is usually 95%.
BenchChem offers high-quality 2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Research on synthesizing new chemical derivatives often involves exploring their potential biological activities. For instance, studies have synthesized new pyridine and thiazole derivatives, evaluating their antibacterial and antifungal activities (Patel & Agravat, 2007). Similar approaches could potentially apply to the synthesis and biological evaluation of the compound .

Chemical Synthesis Techniques

  • Chemoselective acetylation methods have been developed for synthesizing intermediates for antimalarial drugs, employing catalysts like Novozym 435. This illustrates advanced techniques in the selective modification of chemical compounds , which could be relevant to synthesizing or modifying the compound of interest (Magadum & Yadav, 2018).

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O4/c1-11(24)22-6-8-23(9-7-22)16(27)15(26)21-10-14(25)12-2-4-13(5-3-12)17(18,19)20/h2-5,14,25H,6-10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFRYBBADGJDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoacetamide

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